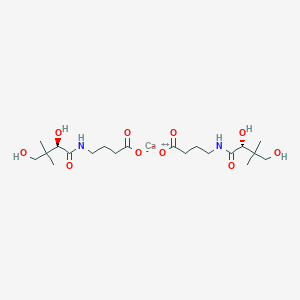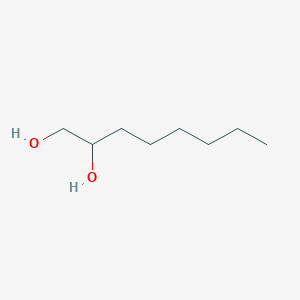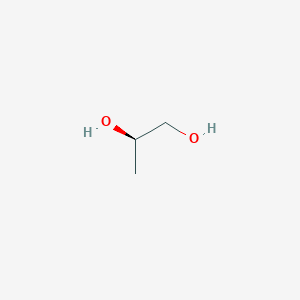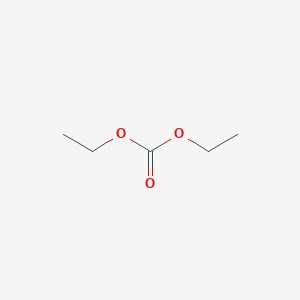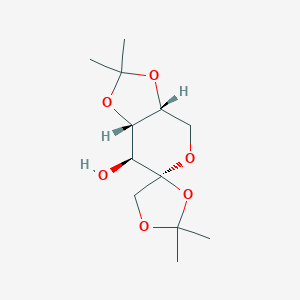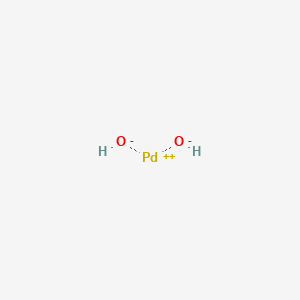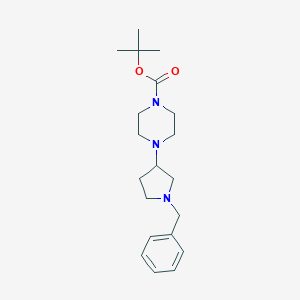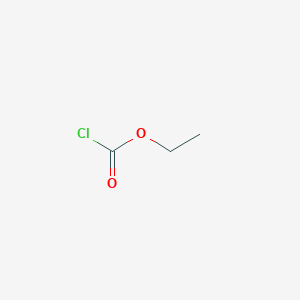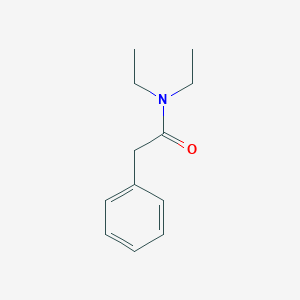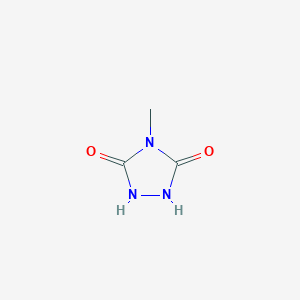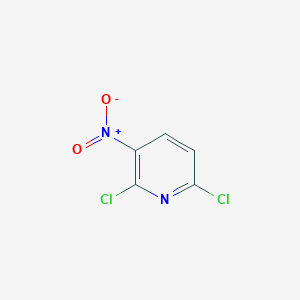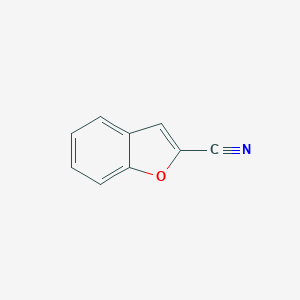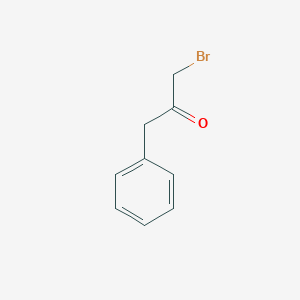
1-Bromo-3-phenyl-2-propanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-Bromo-3-phenyl-2-propanone derivatives involves various strategies, including Grignard reactions and oxidation processes. For instance, a derivative, 1-[3-(Trifluoromethyl)phenyl]-2-propanone, was synthesized from 1-bromo-3-(trifluoromethyl)benzene using a Grignard reaction followed by oxidation, achieving an overall yield of 82.5% under specific conditions (Qiao Lin-lin, 2009).
Molecular Structure Analysis
The molecular structure of 1-Bromo-3-phenyl-2-propanone derivatives has been characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides revealed high levels of product selectivity and yields typically in excess of 80%, showcasing the effectiveness of electrochemical acylation reactions (P. He et al., 2007).
Chemical Reactions and Properties
1-Bromo-3-phenyl-2-propanone participates in a variety of chemical reactions, such as coupling reactions to produce valuable synthetic intermediates. A notable reaction is its involvement in the synthesis of chalcones, which have been explored for their DNA binding, urease inhibition, and antioxidant properties (F. Rasool et al., 2021).
Physical Properties Analysis
The physical properties of 1-Bromo-3-phenyl-2-propanone derivatives, such as melting points, boiling points, and solubility, are crucial for their application in synthesis. However, specific studies on these physical properties are less common in the literature.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 1-Bromo-3-phenyl-2-propanone derivatives are influenced by their functional groups. These compounds are useful synthons in organic chemistry due to their reactivity towards nucleophiles and electrophiles, facilitating the synthesis of complex molecules (Yanzhao Wang et al., 2010).
Wissenschaftliche Forschungsanwendungen
Application 1: Etherification Reaction
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Bromo-3-phenylpropane, which is structurally similar to 1-Bromo-3-phenyl-2-propanone, is used in etherification reactions under phase-transfer catalytic conditions .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. Unfortunately, the source does not provide any quantitative data or statistical analyses for this application .
Application 2: Synthesis of alpha-Bromoketones
- Scientific Field : Organic Chemistry
- Summary of the Application : A compound similar to 1-Bromo-3-phenyl-2-propanone, Bromo-1-(1-phenyl)ethanone, has been synthesized from secondary alcohols using Ammonium Bromide and Oxone .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. Unfortunately, the source does not provide any quantitative data or statistical analyses for this application .
Application 3: Phase-Transfer Catalysis
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Bromo-3-phenylpropane, which is structurally similar to 1-Bromo-3-phenyl-2-propanone, is used in etherification reactions under phase-transfer catalytic conditions .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. Unfortunately, the source does not provide any quantitative data or statistical analyses for this application .
Application 4: Halogenation of Aldehydes and Ketones
- Scientific Field : Organic Chemistry
- Summary of the Application : A compound similar to 1-Bromo-3-phenyl-2-propanone, Bromo-1-(1-phenyl)ethanone, has been synthesized from secondary alcohols using Ammonium Bromide and Oxone .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. Unfortunately, the source does not provide any quantitative data or statistical analyses for this application .
Application 5: Etherification Reaction under Phase-Transfer Catalytic Conditions
- Scientific Field : Organic Chemistry
- Summary of the Application : 1-Bromo-3-phenylpropane, which is structurally similar to 1-Bromo-3-phenyl-2-propanone, is used in etherification reactions under phase-transfer catalytic conditions .
- Results or Outcomes : The outcomes of these reactions would depend on the specific reactants and conditions used. Unfortunately, the source does not provide any quantitative data or statistical analyses for this application .
Application 6: Potential Use in Food, Drug, Pesticide or Biocidal Product
- Scientific Field : Food and Drug Industry
- Summary of the Application : While the specific applications are not detailed in the source, 1-Bromo-3-phenyl-2-propanone could potentially be used in the food, drug, pesticide, or biocidal product industry .
- Results or Outcomes : The outcomes of these applications would depend on the specific products and conditions used. Unfortunately, the source does not provide any quantitative data or statistical analyses for this application .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-bromo-3-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFGSVFCDAILNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466890 | |
| Record name | 1-bromo-3-phenyl-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-phenylpropan-2-one | |
CAS RN |
20772-12-7 | |
| Record name | 1-Bromo-3-phenyl-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20772-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-3-phenyl-2-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10466890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-phenylpropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azaspiro[2.4]heptane](/img/structure/B41849.png)
